3-Methyl-2-([7-[(3-methyl-1,3-thiazolidin-2-ylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-4,5-dihydro-1,3-thiazol-3-ium iodide
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Description
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and, therefore, they are used as vehicles in the synthesis of valuable organic combinations .
Synthesis Analysis
Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .Chemical Reactions Analysis
The reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature gave 2-methylidene-1,3-thiazolidin-4-one derivatives, which reacted with oxalyl chloride in dry MeCN at 70 °C to produce 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives .Future Directions
properties
IUPAC Name |
(2Z)-3-methyl-2-[[(7E)-7-[(3-methyl-4,5-dihydro-1,3-thiazol-3-ium-2-yl)methylidene]-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]methylidene]-1,3-thiazolidine;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N2S2.HI/c1-21-7-9-23-19(21)13-15-3-5-17-6-4-16(12-18(17)11-15)14-20-22(2)8-10-24-20;/h11-14,17H,3-10H2,1-2H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZTWDUOFWRXMO-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCSC1=CC2=CC3=CC(=CC4=[N+](CCS4)C)CCC3CC2.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1CCS/C1=C\C2=CC3=C/C(=C/C4=[N+](CCS4)C)/CCC3CC2.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27IN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-([7-[(3-methyl-1,3-thiazolidin-2-ylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-4,5-dihydro-1,3-thiazol-3-ium iodide |
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